N-(Naphthalene-2-carbonyl)-L-valine
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Overview
Description
N-(Naphthalene-2-carbonyl)-L-valine: is an organic compound that combines the structural features of naphthalene and valine Naphthalene is a polycyclic aromatic hydrocarbon, while valine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalene-2-carbonyl)-L-valine typically involves the reaction of naphthalene-2-carbonyl chloride with L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(Naphthalene-2-carbonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
N-(Naphthalene-2-carbonyl)-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Naphthalene-2-carbonyl)-L-valine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with aromatic amino acids in proteins, while the valine moiety can interact with hydrophobic regions. This dual interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-(Naphthalene-2-carbonyl)-L-alanine
- N-(Naphthalene-2-carbonyl)-L-leucine
- N-(Naphthalene-2-carbonyl)-L-isoleucine
Comparison: N-(Naphthalene-2-carbonyl)-L-valine is unique due to the presence of the valine moiety, which imparts specific hydrophobic interactions and steric effects. Compared to its analogs, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research .
Properties
CAS No. |
215096-73-4 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(naphthalene-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C16H17NO3/c1-10(2)14(16(19)20)17-15(18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 |
InChI Key |
GSTMVAZCGQIDSN-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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